molecular formula C19H26N2O4 B2831129 Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate CAS No. 2034617-78-0

Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate

Cat. No.: B2831129
CAS No.: 2034617-78-0
M. Wt: 346.427
InChI Key: NKZNALOQIPCJBK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate is a piperidine-derived ester featuring a cyclopentyloxy-substituted isonicotinoyl moiety. This compound is structurally characterized by its central piperidine ring, substituted at the 1-position with a 2-(cyclopentyloxy)isonicotinoyl group and at the 4-position with an ethyl carboxylate.

Properties

IUPAC Name

ethyl 1-(2-cyclopentyloxypyridine-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-24-19(23)14-8-11-21(12-9-14)18(22)15-7-10-20-17(13-15)25-16-5-3-4-6-16/h7,10,13-14,16H,2-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZNALOQIPCJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The cyclopentyloxy group is then attached using etherification reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate may involve large-scale hydrogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d)

  • Structure: A 2-chlorobenzyl group replaces the isonicotinoyl moiety.
  • Properties : Yellow oily liquid with a molecular ion peak at m/z 282 ([M + 1]+) and a carbonyl (C=O) stretch at 1738 cm⁻¹ in IR spectroscopy.
  • Yield : 60.6% .
  • Key Difference : The electron-withdrawing chlorine atom enhances polarity compared to the cyclopentyloxy group in the target compound.

Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e)

  • Structure : A 4-methylbenzyl substituent is present.
  • Properties : Yellow oily liquid with a molecular ion peak at m/z 262 ([M + 1]+) and a carbonyl stretch at 1733 cm⁻¹.
  • Yield : 76.6% .
  • Key Difference : The methyl group increases hydrophobicity but lacks the steric bulk of the cyclopentyloxy group.

Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate

  • Structure : Features a benzo[d][1,3]dioxin substituent.
  • Properties : Crude pale brown oil with a molecular ion peak at m/z 308.1 ([M + H]+).

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II)

  • Structure : Contains a 2-chloroethyl substituent.
  • Role : Intermediate in synthesizing umeclidinium bromide (a bronchodilator).
  • Key Difference: The chloroethyl group is more reactive toward nucleophilic substitution compared to the cyclopentyloxy-isonicotinoyl group, enabling downstream cyclization reactions .

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